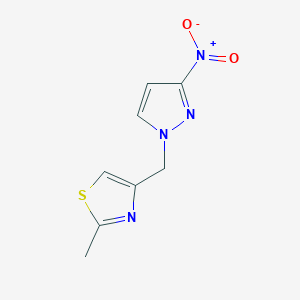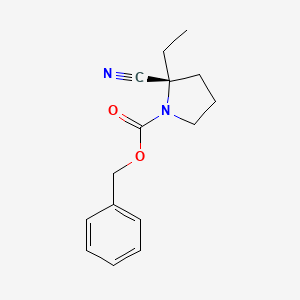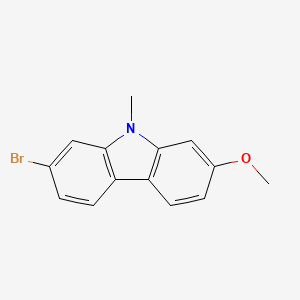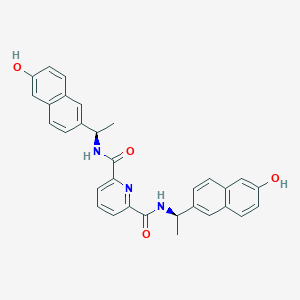
2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an iodine atom at the 4th position and an o-tolyl group at the 5th position of the pyrazole ring, along with an ethanol group attached to the 1st position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an o-tolyl group.
Iodination: The iodination of the pyrazole ring is achieved by treating the compound with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4th position.
Ethanol Substitution: The final step involves the substitution of the hydrogen atom at the 1st position of the pyrazole ring with an ethanol group. This can be achieved through a nucleophilic substitution reaction using ethanol and a suitable base, such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: The ethanol group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as bromine, chlorine, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or other halogenating agents can be used.
Major Products:
Oxidation: Formation of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)acetaldehyde or 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(4-Hydro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of 2-(4-Bromo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Iod-5-(o-Tolyl)-1H-pyrazol-1-yl)ethanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Mechanismen.
Biologie: Die Verbindung kann als Sonde zur Untersuchung biologischer Prozesse verwendet werden, an denen Pyrazolderivate beteiligt sind. Sie kann auch bei der Entwicklung neuer biochemischer Assays verwendet werden.
Medizin: Es werden laufende Forschungen durchgeführt, um die potenziellen therapeutischen Anwendungen dieser Verbindung zu untersuchen. Es könnte als entzündungshemmendes oder Antikrebsmittel wirksam sein.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften, wie Polymeren oder Beschichtungen, verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(4-Iod-5-(o-Tolyl)-1H-pyrazol-1-yl)ethanol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen oder Rezeptoren interagieren, die an entzündungsfördernden oder krebsfördernden Signalwegen beteiligt sind.
Beteiligte Signalwege: Es kann Signalwege wie den NF-κB-Signalweg oder den MAPK-Signalweg modulieren, was zu Veränderungen der Genexpression und zellulären Reaktionen führt.
Ähnliche Verbindungen:
- 2-(4-Brom-5-(o-Tolyl)-1H-pyrazol-1-yl)ethanol
- 2-(4-Chlor-5-(o-Tolyl)-1H-pyrazol-1-yl)ethanol
- 2-(4-Fluor-5-(o-Tolyl)-1H-pyrazol-1-yl)ethanol
Vergleich:
- Einzigartigkeit: Das Vorhandensein des Iodatoms in 2-(4-Iod-5-(o-Tolyl)-1H-pyrazol-1-yl)ethanol macht es in bestimmten chemischen Reaktionen reaktiver als seine Brom-, Chlor- und Fluor-Gegenstücke. Diese Reaktivität kann in bestimmten synthetischen Anwendungen von Vorteil sein.
- Eigenschaften: Das Iodatom verleiht der Verbindung auch einzigartige elektronische und sterische Eigenschaften, die ihre Wechselwirkungen mit biologischen Zielstrukturen und ihre Gesamtstabilität beeinflussen können.
Wirkmechanismus
The mechanism of action of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to changes in gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Bromo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
- 2-(4-Chloro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
- 2-(4-Fluoro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
Comparison:
- Uniqueness: The presence of the iodine atom in 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol makes it more reactive in certain chemical reactions compared to its bromo, chloro, and fluoro counterparts. This reactivity can be advantageous in specific synthetic applications.
- Properties: The iodine atom also imparts unique electronic and steric properties to the compound, which can influence its interactions with biological targets and its overall stability.
Eigenschaften
Molekularformel |
C12H13IN2O |
|---|---|
Molekulargewicht |
328.15 g/mol |
IUPAC-Name |
2-[4-iodo-5-(2-methylphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H13IN2O/c1-9-4-2-3-5-10(9)12-11(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7H2,1H3 |
InChI-Schlüssel |
NPTSTIWBBYPBFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=C(C=NN2CCO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)
![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)

![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11780418.png)
![4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)







